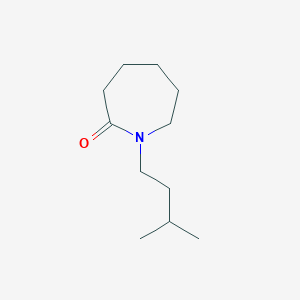

1-(3-Methylbutyl)azepan-2-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

59227-87-1 |

|---|---|

Fórmula molecular |

C11H21NO |

Peso molecular |

183.29 g/mol |

Nombre IUPAC |

1-(3-methylbutyl)azepan-2-one |

InChI |

InChI=1S/C11H21NO/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3 |

Clave InChI |

FTHSDTGKBPKDTO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCN1CCCCCC1=O |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 1 3 Methylbutyl Azepan 2 One

Retrosynthetic Analysis of the 1-(3-Methylbutyl)azepan-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Disconnection Approaches at the N-C(O) Bond

A primary retrosynthetic disconnection for this compound is at the amide bond (N-C(O)) within the lactam ring. This disconnection reveals two potential synthetic routes:

Route A: Ring-Closing Lactamization. This approach disconnects the N-C(O) bond to yield a linear amino acid precursor, 6-amino-N-(3-methylbutyl)hexanoic acid. This intermediate can be cyclized to form the target lactam.

Route B: N-Alkylation. This strategy involves disconnecting the N-alkyl bond, leading to two simpler synthons: azepan-2-one (B1668282) (caprolactam) and a 3-methylbutyl halide or a similar electrophilic equivalent. This is often a more direct and common approach.

Strategies for Introducing the 3-Methylbutyl Moiety

The introduction of the 3-methylbutyl group is a critical step. Based on the retrosynthetic analysis, this can be achieved in two main ways:

Pre-functionalization: The 3-methylbutyl group can be incorporated into the linear precursor before the ring-closing reaction. For example, starting with 3-methylbutylamine and reacting it with a suitable 6-halo-hexanoyl chloride derivative.

Post-functionalization: The azepan-2-one ring is formed first, followed by the N-alkylation step using a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) or a tosylate. This is often more efficient as caprolactam is a readily available starting material.

Classical Approaches to Azepan-2-one Formation and N-Alkylation

The synthesis of this compound can be accomplished by adapting well-established reactions for lactam formation and subsequent or prior N-alkylation.

Adaptations of Beckmann Rearrangement for Substituted Systems

The Beckmann rearrangement is a classic method for converting an oxime to an amide. wikipedia.orgjocpr.com For the synthesis of azepan-2-one (caprolactam), cyclohexanone (B45756) oxime is the starting material. wikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.orggoogle.com

While the Beckmann rearrangement is fundamental to producing the parent caprolactam, its direct application to synthesize N-substituted lactams like this compound is not straightforward. The rearrangement itself forms the N-H lactam. Therefore, this method is primarily used to generate the core azepan-2-one ring, which is then subsequently alkylated.

| Reaction | Starting Material | Reagents | Product | Key Features |

| Beckmann Rearrangement | Cyclohexanone oxime | H₂SO₄, PPA, or other acidic catalysts wikipedia.orggoogle.com | Azepan-2-one (Caprolactam) | Forms the core lactam ring. The N-substituent is added in a subsequent step. |

Ring-Closing Lactamization Strategies

Ring-closing lactamization involves the intramolecular cyclization of an ω-amino acid. researchgate.net For this compound, the precursor would be 6-((3-methylbutyl)amino)hexanoic acid. This method can be effective but may require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Another related approach is the ring-closing metathesis (RCM) of a suitable diene amide. researchgate.netnih.gov This modern technique uses ruthenium-based catalysts, such as Grubbs' catalyst, to form cyclic alkenes, which can then be reduced to the saturated lactam. nih.gov

| Method | Precursor | Catalyst/Conditions | Advantages | Disadvantages |

| Thermal/Acid-Catalyzed Cyclization | 6-((3-methylbutyl)amino)hexanoic acid | Heat, acid catalyst | Direct formation of the target molecule | Potential for polymerization, requires synthesis of the amino acid precursor |

| Ring-Closing Metathesis (RCM) | N-allyl-N-(3-methylbutyl)pent-4-en-1-amide | Grubbs' Catalyst | High functional group tolerance, milder conditions | Requires synthesis of a specific diene precursor and subsequent reduction |

N-Alkylation of Azepan-2-one with 3-Methylbutyl Halides or Equivalents

The most direct and common method for synthesizing this compound is the N-alkylation of commercially available azepan-2-one (caprolactam). This reaction typically involves deprotonating the lactam nitrogen with a suitable base to form a lactamate anion, which then acts as a nucleophile, attacking an alkyl halide or a similar electrophile. vulcanchem.com

Reaction Scheme:

Azepan-2-one + Base → Azepan-2-one anion + Conjugate acid Azepan-2-one anion + 1-Bromo-3-methylbutane (B150244) → this compound + Bromide salt

Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), or strong alkoxides like potassium tert-butoxide. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being typical.

| Reagent | Base | Solvent | Typical Conditions | Yield |

| 1-Bromo-3-methylbutane | Sodium Hydride (NaH) | DMF | 0°C to room temperature | Good to excellent |

| 1-Iodo-3-methylbutane | Potassium tert-butoxide | THF | Room temperature | High |

| 3-Methylbutyl tosylate | Potassium Carbonate | Acetonitrile | Reflux | Moderate to good |

Advanced Synthetic Methodologies for this compound and its Precursors

The synthesis of N-substituted lactams, including this compound, has evolved beyond traditional alkylation methods, embracing more sophisticated and efficient catalytic systems. These advanced methodologies offer improvements in terms of reaction conditions, selectivity, and substrate scope.

Transition-Metal-Catalyzed Approaches for N-Functionalization

Transition-metal catalysis provides powerful tools for the N-alkylation of amines and amides, offering milder conditions and higher selectivity compared to classical methods. rsc.orgchemistryviews.org Palladium, copper, rhodium, iridium, and ruthenium complexes have all been effectively used for the N-alkylation of various nitrogen-containing compounds. rsc.orgrsc.org

Palladium-Catalyzed N-Alkylation: Palladium complexes are particularly versatile for N-alkylation reactions due to their high catalytic efficiency and ability to function under mild conditions. rsc.org The "borrowing hydrogen" methodology, often facilitated by palladium catalysts, allows for the use of alcohols as alkylating agents, which is an environmentally benign approach. rsc.orgnih.gov For the synthesis of this compound, this would involve the reaction of caprolactam with 3-methyl-1-butanol. The mechanism typically involves the oxidation of the alcohol to an aldehyde, condensation with the lactam, and subsequent reduction. nih.gov Palladium-catalyzed C-H and N-H functionalization reactions are also well-established, providing pathways for direct coupling. beilstein-journals.orgunimi.it

Copper-Catalyzed N-Alkylation: Copper-catalyzed N-alkylation has emerged as a cost-effective and efficient alternative. These reactions can couple various nitrogen nucleophiles with alkyl halides. princeton.edu A metallaphotoredox approach using a copper catalyst and visible light can facilitate the N-alkylation of amides with a broad range of alkyl bromides at room temperature. princeton.edu The synthesis of this compound could, therefore, be achieved by reacting caprolactam with 1-bromo-3-methylbutane in the presence of a suitable copper catalyst and a photoredox catalyst. princeton.edu Copper catalysis is also effective in enantioconvergent substitutions of racemic α-halolactams, which, while not directly N-alkylation, highlights the utility of copper in lactam functionalization. acs.orgcaltech.edu

| Catalyst System | Alkylating Agent | General Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium(II) acetate (B1210297) / Ligand | 3-Methyl-1-butanol | 70-90 | Uses readily available alcohols, "Borrowing Hydrogen" principle. | rsc.orgnih.gov |

| Copper(I) iodide / Photoredox Catalyst | 1-Bromo-3-methylbutane | 75-95 | Mild, room temperature conditions, broad substrate scope. | princeton.edu |

| [Rh(cod)Cl]₂ / Ligand | 3-Methyl-1-butanol | 65-85 | Effective for N-alkylation with alcohols. | rsc.org |

| [Ir(cod)Cl]₂ / Ligand | 3-Methyl-1-butanol | 80-95 | High efficiency for N-alkylation of amines with alcohols. | rsc.org |

Organometallic Reagents in N-Alkylation Processes

Organometallic reagents are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While strong organometallic reagents like Grignard and organolithium compounds can react with amides, they often lead to addition to the carbonyl group or reduction. nih.govsaskoer.ca However, their application in N-alkylation can be achieved under specific conditions or by using less reactive organometallic species.

The use of organometallic reagents for the N-alkylation of lactams is less direct than for amines. A common strategy involves the deprotonation of the lactam N-H bond with a strong base (like sodium hydride) to form a lactamate anion, which then acts as a nucleophile towards an alkyl halide (e.g., 1-bromo-3-methylbutane). While this is a classical approach, the use of organometallic bases can be considered within this context. More advanced methods might involve the use of organometallic catalysts, as discussed in the previous section, where the active catalyst can be an organometallic species formed in situ. For instance, the reaction of organometallic compounds with Weinreb amides can lead to ketones, demonstrating controlled reactivity that avoids over-addition. saskoer.ca This principle of controlled reactivity is crucial when considering the use of highly reactive organometallic reagents for the selective N-alkylation of lactams.

Multi-Component Reactions for Concurrent Ring Formation and Substitution

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This strategy is prized for its atom economy and ability to rapidly generate molecular complexity. acs.org While a specific MCR for the direct synthesis of this compound is not prominently documented, one could be designed based on established MCRs that form heterocyclic rings. For instance, MCRs are known to produce various nitrogen-containing heterocycles like pyridines and pyrroles. nih.govekb.eg A hypothetical MCR could involve an amino acid precursor, an aldehyde, and an isocyanide, potentially leading to a substituted lactam in a convergent manner. The challenge lies in designing the components and reaction sequence to specifically form the seven-membered azepan-2-one ring and introduce the N-(3-methylbutyl) substituent concurrently.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. This can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

For the stereoselective synthesis of a substituted azepan-2-one, a chiral auxiliary could be attached to the lactam ring. For example, Evans oxazolidinones are widely used chiral auxiliaries that can be N-acylated and then subjected to diastereoselective alkylation at the α-position. researchgate.net While this is a common strategy for α-substitution, a similar principle could be applied to direct other transformations. In the context of this compound, if a chiral center were to be introduced elsewhere in the molecule, for example at the α-position of the lactam, a chiral auxiliary could be employed. researchgate.net The synthesis would involve attaching a chiral auxiliary (e.g., a camphor-derived or oxazolidinone-based auxiliary) to the caprolactam precursor, performing the desired reaction, and then cleaving the auxiliary. researchgate.net

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Evans Oxazolidinone | α-Alkylation | >95% | researchgate.net |

| Camphorsultam | α-Alkylation | >90% | wikipedia.org |

| Pseudoephedrine | α-Alkylation | >98% | wikipedia.org |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | α-Alkylation of Carbonyl | >95% | wikipedia.org |

Asymmetric Catalysis in Azepan-2-one Synthesis

Asymmetric catalysis is a powerful strategy for enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov This approach includes methods like chiral hydrogenation, oxidation, and carbon-carbon bond-forming reactions. uclm.es

For the synthesis of an enantiomerically enriched version of this compound (assuming a chiral center is present or introduced), an asymmetric catalytic approach could be envisioned. For example, if a precursor to caprolactam containing a prochiral center is used, an asymmetric hydrogenation catalyzed by a chiral rhodium or ruthenium complex could establish the desired stereochemistry. nih.govuclm.es Transition-metal-catalyzed allylic amination using a chiral ligand is another powerful method for synthesizing chiral nitrogen heterocycles. mdpi.com While direct asymmetric N-alkylation of a pre-formed lactam is less common, the enantioselective construction of the lactam ring itself is a viable strategy. For instance, an intramolecular N-allylation of an appropriate amino alcohol precursor catalyzed by a chiral ruthenium complex can produce chiral azepane-type heterocycles. nih.gov

Chemical Reactivity and Transformation of 1 3 Methylbutyl Azepan 2 One

Reaction Mechanisms and Pathways Involving the Azepan-2-one (B1668282) Core

The azepan-2-one (or ε-caprolactam) ring is a versatile scaffold that participates in a variety of chemical transformations. The presence of the N-(3-methylbutyl) group modifies the steric and electronic properties of the parent lactam but the fundamental reaction pathways remain accessible.

The most characteristic reaction of carboxylic acid derivatives, including lactams, is nucleophilic acyl substitution. libretexts.orglibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the reformation of the carbon-oxygen double bond and elimination of a leaving group. libretexts.orgmasterorganicchemistry.com In the case of a lactam, the ring must open for the substitution to complete, as the nitrogen is part of the cyclic structure.

The general mechanism proceeds through a two-stage addition-elimination pathway, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The reactivity of the lactam towards nucleophiles is generally lower than that of more reactive acyl derivatives like acyl chlorides or acid anhydrides. libretexts.orglibretexts.org This reduced reactivity is attributed to the resonance stabilization provided by the nitrogen atom's lone pair, which delocalizes into the carbonyl group, imparting partial double-bond character to the C-N bond. libretexts.org

Common nucleophilic acyl substitution reactions for lactams include:

Hydrolysis: In the presence of water (often catalyzed by acid or base), the lactam ring can be opened to yield the corresponding amino acid. For 1-(3-Methylbutyl)azepan-2-one, this would result in the formation of 6-((3-methylbutyl)amino)hexanoic acid. This hydrolytic degradation can be slow, and N-substituted caprolactams can exhibit significant stability. arkat-usa.org

Alcoholysis: Reaction with an alcohol under catalytic conditions can lead to the formation of an amino ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can open the lactam ring to form a diamide (B1670390) derivative. libretexts.org

| Reaction Type | Nucleophile | General Product |

| Hydrolysis | H₂O | ω-Amino acid |

| Alcoholysis | R'OH | ω-Amino ester |

| Aminolysis | R'₂NH | ω-Amino amide |

The compound this compound is entirely aliphatic and therefore cannot directly undergo electrophilic aromatic substitution. However, aromatic systems can be chemically attached to the azepan-2-one core, and these derived systems can participate in such reactions.

A primary method to introduce an aromatic ring is through palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amidation) between the parent lactam (azepan-2-one) and an aryl halide. While the target compound is already N-substituted, similar coupling strategies can be envisioned for related structures. More relevantly, an N-aryl lactam, once formed, can undergo further functionalization. For instance, subjecting N-arylated lactams to electrophilic bromination conditions can lead to substitution on the appended aromatic ring. acs.org This highlights a pathway where the azepan-2-one moiety acts as a directing group or substituent on an aromatic system that then undergoes electrophilic attack.

The azepan-2-one ring possesses two distinct α-carbons whose hydrogens exhibit acidity and can be involved in substitution reactions.

Alpha-Carbon to the Carbonyl (C3 position): The α-hydrogens adjacent to the lactam carbonyl are acidic and can be removed by a suitable base to form an enolate anion. msu.edulibretexts.org This enolate is a potent nucleophile and can react with various electrophiles. libretexts.org This pathway allows for electrophilic substitution at the α-carbon. msu.edu

Alkylation: The enolate can react with alkyl halides in an SN2-type reaction to introduce an alkyl group at the C3 position. pressbooks.pub This is a key method for forming carbon-carbon bonds. msu.edu

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) under acidic or basic conditions can introduce a halogen atom at the α-position. msu.edulibretexts.org The resulting α-halo lactams are valuable synthetic intermediates. rsc.org

Alpha-Carbon to the Lactam Nitrogen (C7 position): The C-H bonds at the α-position to the nitrogen atom can also be functionalized, typically through metal-catalyzed C-H activation processes. These modern synthetic methods allow for the direct introduction of substituents without pre-functionalization.

Palladium-Catalyzed Arylation: In the presence of a palladium catalyst and a suitable directing group (often derived from the amine itself), the α-methylene C-H bond of N-substituted azepanes can be coupled with aryl boronic acids to form α-arylated products. nih.gov

Electrochemical Oxidation: Anodic oxidation of N-substituted lactams in methanol (B129727) can lead to regioselective methoxylation at the carbon α to the nitrogen, proceeding through an N-acyliminium ion intermediate. researchgate.net

| Position | Reaction Type | Reagents | Intermediate | Product Type |

| α to Carbonyl | Alkylation | Base, R-X | Enolate | α-Alkyl lactam |

| α to Carbonyl | Halogenation | Base/Acid, X₂ | Enolate/Enol | α-Halo lactam |

| α to Nitrogen | Arylation | Pd Catalyst, Ar-B(OH)₂ | Palladacycle | α-Aryl lactam |

| α to Nitrogen | Methoxylation | Anodic Oxidation, MeOH | N-Acyliminium ion | α-Methoxy lactam |

Functionalization of the Azepan-2-one Ring System

Beyond the fundamental pathways, specific strategies exist to introduce diverse functional groups onto the lactam ring, enhancing its structural complexity for various applications.

As mentioned, halogenation can be directed to the α-carbon of the carbonyl group. msu.edu The parent compound, caprolactam, is known to undergo halogenation. researchgate.net The resulting α-halo lactams are particularly useful as they serve as versatile synthons for further modifications via cross-coupling reactions. rsc.org

For example, an α-bromo-N-(3-methylbutyl)azepan-2-one could be subjected to:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond, introducing aryl or vinyl groups.

Negishi Coupling: Reaction with an organozinc reagent, also catalyzed by palladium, for C-C bond formation. researchgate.net

Ullmann Coupling: This reaction can be used to form N-arylamides from lactams and aryl halides, often using a copper catalyst. mdpi.com

These reactions provide powerful tools for elaborating the lactam core, building molecular complexity from a halogenated intermediate.

The lactam functionality can be transformed through oxidation and reduction reactions.

Oxidation: While strong oxidation can lead to ring degradation, controlled oxidation offers synthetic utility. As noted previously, electrochemical oxidation provides a method for α-methoxylation to the nitrogen. researchgate.net Oxidative degradation of N-substituted caprolactams can occur under harsh conditions, potentially involving the formation of α-keto acids. arkat-usa.org The production of caprolactam itself often involves the oxidation of precursors like cyclohexane. researchgate.net

Reduction: The lactam carbonyl group can be reduced. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide functionality completely to the corresponding cyclic amine, yielding 1-(3-methylbutyl)azepane. Milder or more selective reagents might allow for partial reduction to an intermediate carbinolamine, although these are often unstable. The reduction of a ketone group on a related azepan-2-one structure to an alcohol has been documented.

Derivatization of the Ring Methylene (B1212753) Positions

The functionalization of the methylene positions within the azepan-2-one ring of this compound represents a key strategy for structural diversification. The most common site for derivatization is the α-position relative to the carbonyl group, due to the increased acidity of the α-protons. However, modern synthetic methods, particularly those involving transition metal-catalyzed C–H activation, have enabled functionalization at other, less activated positions. nih.govresearchgate.net

Transition metal catalysis offers a powerful tool for the direct functionalization of otherwise inert C(sp³)–H bonds. nih.gov For instance, palladium-catalyzed reactions have been employed for the intramolecular amination of C(sp³)–H bonds to synthesize β- or γ-lactams, demonstrating the feasibility of activating C-H bonds within a lactam framework. nih.govthieme-connect.com Similarly, cobalt-catalyzed C–H bond activation has been used for the regioselective ethynylation of N-aryl γ-lactams. acs.org While these examples often use a directing group to achieve regioselectivity, they establish a precedent for the direct modification of the methylene groups in N-substituted lactams like this compound. The development of methods for the divergent synthesis of α-functionalized amides through selective bond cleavage of related cyclobutanone (B123998) systems further highlights the potential for targeted modifications. rsc.org

Transformations Involving the N-Substituted 3-Methylbutyl Moiety

The 3-methylbutyl (isopentyl) group attached to the nitrogen atom provides another avenue for chemical modification, either through selective functionalization of the alkyl chain or through its complete or partial cleavage.

Selective Functionalization of the Isobutyl Group

Selective functionalization of the 3-methylbutyl group presents a significant synthetic challenge due to the presence of multiple, relatively unreactive C(sp³)–H bonds and potential competition from the more reactive sites on the lactam ring. However, advances in radical-mediated and metal-catalyzed C–H functionalization offer potential pathways.

Intermolecular radical-mediated C–H functionalization using N-functionalized amides can achieve site-selective reactions on aliphatic C–H bonds. nih.gov The success of these reactions often depends on the steric and electronic properties of the reagents to overcome issues like competing α-C–H abstraction from the N-substituent. nih.gov Transition-metal-catalyzed approaches, which have been successful in the functionalization of free secondary alkyl amines, could also be adapted. rsc.org For example, palladium-catalyzed carbonylation has been used to convert secondary alkyl amines into γ-lactams through γ-C(sp³)–H activation. rsc.org Applying such a strategy to this compound would require careful control to direct the reactivity to the desired position on the isobutyl chain.

Cleavage or Modification of the N-Alkyl Bond

The cleavage of the N-alkyl bond in this compound, a process known as N-dealkylation, is a crucial transformation for synthesizing the parent ε-caprolactam or for replacing the substituent. This transformation is important in various fields, including the synthesis of drug metabolites. nih.gov

Several chemical methods are available for the N-dealkylation of amides and lactams. A widely applied method involves the use of chloroformates, such as phenyl chloroformate or ethyl chloroformate, which react with the tertiary amine functionality (present in the amide resonance structure) to form a carbamate (B1207046) intermediate. nih.gov Subsequent hydrolysis or reduction of this intermediate yields the secondary amine (unsubstituted lactam). This approach has been successfully used for the N-demethylation of various alkaloids. nih.gov

Enzymatic methods also provide a route for N-dealkylation. Cytochrome P450 enzymes, for example, are known to metabolize N,N-dialkylamides to their N-dealkylated products. open.ac.uknih.gov The mechanism is believed to proceed via hydrogen atom abstraction from the carbon alpha to the nitrogen, forming a carbon-centered radical intermediate, which then leads to the N-dealkylated product. open.ac.uk More recently, an economical, metal-free method for peptide synthesis has been developed based on the regioselective C–N bond cleavage of lactams, showcasing an alternative strategy for modifying the N-substituent linkage. rsc.org

Ring-Opening and Polymerization Reactions of this compound

The most significant reaction of lactams from an industrial perspective is ring-opening polymerization (ROP), which yields polyamides. The presence of the N-substituent in this compound significantly influences the polymerization mechanism and kinetics compared to unsubstituted ε-caprolactam.

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) is a highly efficient method for synthesizing polyamides from lactams. rsc.orgmdpi.com The process for unsubstituted ε-caprolactam typically requires an initiator (a strong base) and an activator (e.g., an N-acyllactam). rsc.org The mechanism involves the following key steps:

Initiation: A strong base deprotonates a lactam monomer to form a lactamate anion. This anion then reacts with an activator molecule (an N-acyllactam) to generate the true initiating species.

Propagation: The lactamate anion nucleophilically attacks the carbonyl carbon of an activated monomer (the N-acyllactam growth center). This opens the ring and regenerates an active site at the end of the growing polymer chain. A rapid proton transfer from another monomer to the newly formed amine end then generates a new lactamate anion, allowing the cycle to continue.

In the case of N-substituted lactams like this compound, the mechanism is different and often simpler. Since there is no N-H proton, the proton transfer step that is characteristic of ε-caprolactam polymerization is absent. The polymerization proceeds via the nucleophilic attack of a lactamate anion on the carbonyl group of a monomer. This lack of a proton-transfer termination step can lead to a "living" polymerization, where chain growth continues as long as monomer is available, allowing for better control over the polymer's molecular weight and structure. iupac.org

Controlled Polymerization Techniques and Kinetic Studies

The ability to achieve controlled or "living" polymerization of N-substituted lactams opens pathways to synthesizing well-defined polymers and block copolymers. illinois.edu Control over molecular weight and achieving a narrow molecular weight distribution can be realized by carefully selecting the initiator and reaction conditions. rsc.orgillinois.edu Metal-amido complexes have been explored as effective initiators for the controlled polymerization of β-lactams, yielding poly(β-peptides) with predictable chain lengths. illinois.edu For ε-lactams, organocatalysts like N-heterocyclic carbenes (NHCs) have also been employed, which can be thermally activated to initiate polymerization. rsc.orgacs.org

Kinetic studies of the anionic polymerization of ε-caprolactam reveal that the reaction rate is highly dependent on the concentrations of the catalyst and activator, as well as the initial polymerization temperature. rsc.orgmdpi.com The reaction exhibits an auto-accelerated character due to the exothermic nature of the polymerization.

Table 1: Kinetic Parameters for Anionic Polymerization of Caprolactam This interactive table summarizes kinetic data from studies on ε-caprolactam, which provides a foundational understanding for the polymerization of its N-substituted derivatives.

| Parameter | Value | Conditions/System | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 73.2 - 77.1 kJ·mol⁻¹ | Sodium caprolactam salt / N-75 biuret (B89757) system; T = 145-160 °C | pku.edu.cn |

| Pre-exponential Factor (A) | 2.9×10¹¹ - 3.6×10¹¹ mol¹⁻ⁿ·s⁻¹ | Sodium caprolactam salt / N-75 biuret system; T = 145-160 °C | pku.edu.cn |

| Reaction Order (n) | ~1 | Adiabatic reaction kinetic model | pku.edu.cn |

| Reaction Time | ~65 s | 0.5 mol-% activator, 1 mol-% catalyst; T = 150 °C | mdpi.com |

| Reaction Time | ~70 s | 0.35 mol-% activator, 0.46 mol-% catalyst; T = 156 °C | mdpi.com |

The combination of activator and catalyst is a primary determinant of the reaction rate. rsc.org For example, studies have compared different activator and catalyst combinations at various temperatures, showing how these choices influence the polymerization time. mdpi.com The development of kinetic models allows for the prediction of reaction progress and can account for influencing factors such as water content, which can be detrimental in traditional caprolactam polymerization. mdpi.com

Mentioned Compounds

Copolymerization with Other Lactams and Monomers

Currently, there is a notable absence of publicly available scientific literature, research findings, and specific data sets pertaining to the copolymerization of this compound with other lactams or monomers. Extensive searches of chemical databases and scholarly articles have not yielded any studies that specifically investigate the reactivity of this particular N-substituted caprolactam derivative in copolymerization reactions.

Therefore, it is not possible to provide detailed research findings, interactive data tables, or an in-depth analysis on the copolymerization behavior of this compound as requested. The field of polymer science has extensively covered the copolymerization of unsubstituted lactams, such as ε-caprolactam and laurolactam, and to a lesser extent, some C-substituted and other N-substituted lactams. acs.orgmdpi.comiupac.orgmdpi.comresearchgate.netrsc.org This body of research has established various methods for lactam copolymerization, including anionic, cationic, and hydrolytic ring-opening polymerization, leading to the synthesis of a wide array of random and block copolymers with tailored properties. mdpi.comnih.govmdpi.com

The reactivity of a specific lactam in copolymerization is influenced by factors such as the size of the lactam ring, the nature and position of substituents, and the polymerization conditions (catalyst, initiator, temperature). iupac.org For N-substituted lactams, such as this compound, the substituent on the nitrogen atom can significantly alter the monomer's reactivity compared to its unsubstituted counterpart, ε-caprolactam. For instance, N-substitution can impact the acidity of the N-H proton (which is absent in N-substituted lactams, thus affecting anionic polymerization mechanisms) and can also introduce steric hindrance. Cationic ring-opening polymerization is a method that can be employed for N-substituted lactams, which are generally not polymerizable via traditional anionic mechanisms. nih.gov

While general principles of lactam polymerization exist, the specific copolymerization behavior, including reactivity ratios with comonomers, sequence distribution in the resulting copolymer, and the properties of the final material, must be determined experimentally for each specific monomer. One study detailed the synthesis of N-isoamylcaprolactam, an isomer of this compound, but did not extend to its polymerization or copolymerization. researchgate.netarkat-usa.org

Without dedicated research on this compound, any discussion on its copolymerization would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical studies are necessary to elucidate the chemical reactivity and transformation of this compound in copolymerization processes.

Spectroscopic and Advanced Structural Elucidation of 1 3 Methylbutyl Azepan 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1-(3-Methylbutyl)azepan-2-one, a suite of one- and two-dimensional NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and offers deep insights into the molecule's conformation.

Two-dimensional (2D) NMR techniques are crucial for establishing the covalent framework and spatial arrangement of atoms in this compound. These experiments resolve overlapping signals in 1D spectra and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the spectrum of this compound, COSY would show cross-peaks connecting adjacent methylene (B1212753) (CH₂) groups within the seven-membered azepanone ring (e.g., H-3 with H-4, H-4 with H-5, etc.) and along the 3-methylbutyl side chain.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments map protons directly to their attached carbons. libretexts.org An HSQC spectrum would show a correlation for each C-H bond, simplifying the assignment of the complex aliphatic regions of both the ring and the side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). libretexts.orgresearchgate.net This is particularly powerful for connecting different parts of the molecule. Key expected correlations for this compound include the protons of the N-CH₂ group of the side chain to the carbonyl carbon (C-2) of the lactam ring, and the protons at C-7 of the ring to the same C-2 carbonyl carbon. These correlations confirm the point of attachment of the side chain to the lactam nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, irrespective of their bonding connectivity, providing crucial data for conformational analysis. mdpi.com For N-substituted caprolactams, which are known to adopt a chair-like conformation, NOESY can confirm this arrangement. scispace.com For instance, spatial proximity between the protons on the N-CH₂ of the side chain and the axial proton at C-7 of the ring would be expected, helping to define the orientation of the substituent relative to the ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H-3 (ring) | H-4 (ring) | Connectivity within the azepanone ring |

| H-4 (ring) | H-5 (ring) | Connectivity within the azepanone ring | |

| H-1' (side chain) | H-2' (side chain) | Connectivity within the side chain | |

| H-2' (side chain) | H-3' (side chain) | Connectivity within the side chain | |

| HSQC | H-6 (ring) | C-6 (ring) | Direct C-H attachment |

| H-1' (side chain) | C-1' (side chain) | Direct C-H attachment | |

| H-4' (side chain) | C-4' (side chain) | Direct C-H attachment | |

| HMBC | H-1' (side chain) | C-2 (carbonyl) | Confirms N-alkylation site |

| H-7 (ring) | C-2 (carbonyl) | Confirms lactam structure | |

| H-4' (side chain) | C-2' (side chain) | Confirms side chain structure | |

| NOESY | H-1' (side chain) | H-7 (ring, axial) | Conformational and stereochemical arrangement |

| H-3 (ring, axial) | H-5 (ring, axial) | Confirms chair-like ring conformation |

The seven-membered ring of ε-caprolactam is not rigid and can undergo conformational changes. researchgate.net Dynamic NMR (DNMR) is a technique used to study the kinetics of such processes when they occur on the NMR timescale. libretexts.org

Studies on substituted ε-caprolactams have shown that the ring typically adopts a chair-type conformation. rsc.orgresearchgate.net However, at room temperature, rapid inversion between two equivalent chair conformers often occurs. This rapid exchange leads to time-averaged signals in the ¹H and ¹³C NMR spectra. By lowering the temperature, this inversion process can be slowed. If the exchange rate becomes slow enough on the NMR timescale, separate signals for the axial and equatorial protons of the methylene groups, and distinct signals for each of the two conformers, may be observed. scispace.com For a substituted caprolactam, this "freezing out" of the conformation allows for the determination of the energy barrier to ring inversion and the relative populations of the different conformers. scispace.comrsc.org For this compound, a DNMR study would be expected to reveal this dynamic behavior, providing quantitative data on its conformational fluxionality.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. youtube.com For this compound, with a chemical formula of C₁₁H₂₁NO, HRMS would confirm the molecular ion peak corresponding to its calculated exact mass.

Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the molecular ion. benthamopen.commdpi.com This provides valuable structural information by identifying characteristic neutral losses and fragment ions. For N-alkylated lactams, fragmentation is often initiated by cleavage at the bonds alpha to the nitrogen atom or within the N-alkyl substituent.

Predicted fragmentation pathways for this compound include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the side chain, leading to the formation of a stable iminium ion.

Side-Chain Fragmentation: Loss of neutral fragments from the 3-methylbutyl group, such as the loss of an isobutyl radical (•C₄H₉) or isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement.

Ring-Opening Pathway: Cleavage of the amide bond followed by fragmentation of the linearized molecule.

Table 2: Predicted HRMS Fragments for this compound (C₁₁H₂₁NO)

| m/z (Predicted) | Formula | Description |

|---|---|---|

| 183.1623 | C₁₁H₂₁NO | Molecular Ion [M]⁺• |

| 168.1388 | C₁₀H₁₈NO | Loss of methyl radical (•CH₃) from side chain |

| 140.1075 | C₈H₁₄NO | Loss of propyl radical (•C₃H₇) from side chain |

| 126.0919 | C₇H₁₂NO | Loss of isobutyl radical (•C₄H₉) from side chain |

| 114.0942 | C₆H₁₂NO | Caprolactam iminium ion, loss of C₅H₉ radical |

| 84.0813 | C₅H₁₀N | Fragment from ring cleavage |

| 57.0704 | C₄H₉ | Isobutyl cation from side chain cleavage |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. caltech.edunih.gov This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation and how it packs into a crystal lattice.

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on ε-caprolactam and its derivatives consistently show that the seven-membered ring adopts a stable chair conformation with a nearly planar amide group (C-C(=O)-N-C). scispace.comrsc.orgnih.govmtak.hu It is therefore highly probable that this compound would exhibit a similar chair conformation in the solid state. A crystallographic analysis would confirm this and precisely define the orientation of the 3-methylbutyl substituent relative to the ring. The analysis would also detail intermolecular interactions, such as weak C-H···O hydrogen bonds, which govern the crystal packing arrangement.

Table 3: Representative Crystallographic Parameters for a Substituted ε-Caprolactam Ring

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | nih.gov | |

| Space Group | P2₁/c, C2/c, Pbca | nih.gov | |

| C2-N1-C7-C6 Torsion Angle | Ring Conformation | ~50-70° | scispace.com |

| C1-N1-C2-C3 Torsion Angle | Amide Planarity | ~0-10° | scispace.com |

| C=O Bond Length | Carbonyl Group | ~1.23 Å | nih.gov |

| C-N Bond Length | Amide Bond | ~1.34 Å | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These two methods are complementary and together offer a comprehensive vibrational fingerprint of the compound.

For this compound, the spectra would be dominated by features of the tertiary lactam and the aliphatic side chain.

Amide I Band: The most prominent feature would be the strong C=O stretching vibration (Amide I band) of the lactam. For tertiary amides, this band typically appears in the IR spectrum around 1630–1660 cm⁻¹. nist.gov

C-H Vibrations: Aliphatic C-H stretching vibrations from the numerous CH₂, CH, and CH₃ groups in both the ring and side chain would appear in the 2850–3000 cm⁻¹ region. C-H bending vibrations would be observed in the 1350–1470 cm⁻¹ region.

A key distinction from the parent ε-caprolactam is the absence of the N-H stretching (~3300 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands, confirming the N-substitution. nist.govchemicalbook.com As the molecule lacks a strong hydrogen bond donor (like N-H), intermolecular hydrogen bonding in the pure substance is limited to weak C-H···O interactions. These subtle interactions can sometimes be inferred from slight shifts in the C=O stretching frequency between the solid (crystal) and solution phases. americanpharmaceuticalreview.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium-Strong | Strong |

| C=O Stretch (Amide I) | 1640 - 1660 | Very Strong | Medium |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| CH₃ Bending (asymmetric) | ~1465 | Medium | Medium |

| CH₃ Bending (symmetric) | ~1375 | Medium | Medium |

| C-N Stretch | 1100 - 1250 | Medium | Weak |

Computational and Theoretical Investigations of 1 3 Methylbutyl Azepan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering insights into its stability, reactivity, and potential interaction sites. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital Theory (HOMO-LUMO analysis), and Molecular Electrostatic Potential (MEP) analysis are standard tools in this regard. However, the application of these methods to 1-(3-Methylbutyl)azepan-2-one has not been documented in existing literature.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the optimized geometry and total energy of a molecule. For this compound, a DFT study would theoretically involve the calculation of bond lengths, bond angles, and dihedral angles to determine its most stable three-dimensional structure. The total energy calculated would provide a measure of its thermodynamic stability. Without specific research, any data table of its geometric parameters would be purely hypothetical.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ 1.0 to 2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 9.5 |

Note: The values in this table are hypothetical and based on general trends for similar organic molecules. Actual values would need to be determined through specific DFT calculations.

Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.org This is invaluable for predicting how a molecule will interact with other molecules, such as in receptor binding or solvation. deeporigin.com For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a likely site for electrophilic attack or hydrogen bonding. The alkyl side chain would exhibit a largely neutral potential.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and preferred shapes. mdpi.com This is particularly important for a molecule like this compound, which possesses a flexible seven-membered ring and a rotatable side chain.

Characterization of Preferred Conformations of the Seven-Membered Ring

The seven-membered azepan-2-one (B1668282) (caprolactam) ring is known to exist in various conformations, such as chair and boat forms. The presence of the N-substituent can influence the relative energies of these conformations and the barriers to interconversion. An MD simulation would track the transitions between these conformations, allowing for the determination of the most populated and energetically favorable shapes of the ring in this compound.

Analysis of the Flexibility of the 3-Methylbutyl Side Chain

The 3-methylbutyl (isopentyl) side chain has several rotatable single bonds, giving it considerable conformational freedom. Molecular dynamics simulations would be essential to explore the rotational landscape of these bonds and to understand how the side chain's flexibility might be constrained by its attachment to the lactam ring. This analysis would reveal the preferred orientations of the side chain relative to the ring and the extent of its spatial exploration.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For this compound, in silico methods are instrumental in predicting potential reaction pathways and characterizing the high-energy transition states that govern reaction rates and outcomes. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone. By modeling the interactions of atoms and electrons, researchers can map out the energetic landscape of a reaction, identifying the most favorable routes from reactants to products.

Computational Studies of Lactam Hydrolysis Mechanisms

The hydrolysis of the lactam ring is a fundamental reaction for azepan-2-one derivatives. Computational studies, particularly those employing Density Functional Theory (DFT) and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods, are crucial for understanding the mechanism of this process. nih.govacs.org These models can simulate the reaction under various conditions, such as in the gas phase or in a solvent continuum, to mimic a realistic chemical environment. researchgate.net

The alkaline hydrolysis of a lactam, such as this compound, is typically modeled as a two-step process:

Ring Cleavage : The tetrahedral intermediate then breaks down, leading to the cleavage of the amide (C-N) bond and the opening of the azepane ring. This step can involve proton transfer, potentially mediated by solvent molecules. lu.se

Computational studies on similar lactam systems have shown that the energy barrier for the formation of the tetrahedral intermediate is a key determinant of the reaction rate. lu.se For instance, DFT calculations on model lactams have estimated this barrier to be around 13 kcal/mol. lu.se The subsequent breakdown of the intermediate typically has a lower energy barrier. lu.se

Table 1: Illustrative Calculated Energetic Profile for the Hydrolysis of this compound

This table presents hypothetical data based on computational studies of general lactam hydrolysis to illustrate the type of information generated.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Transition State (TS) Geometry |

|---|---|---|---|

| TS1: Tetrahedral Intermediate Formation | DFT (B3LYP/6-31G*) | 14.5 | C-O bond forming, C=O bond elongating |

| TS2: C-N Bond Cleavage | DFT (B3LYP/6-31G*) | 8.2 | C-N bond elongating, N atom protonation |

Prediction of Regio- and Stereoselectivity in Reactions

Beyond simple hydrolysis, this compound can undergo various other chemical transformations. Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of these reactions, guiding synthetic efforts toward the desired products. rsc.orgrsc.org Predicting where a reaction will occur on a molecule (regioselectivity) and the resulting three-dimensional arrangement of its atoms (stereoselectivity) is a central challenge in organic synthesis. rsc.orgarxiv.org

In silico models can predict selectivity by calculating the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier is the most likely to occur. For example, in a C-H functionalization reaction, computational methods can determine which of the many C-H bonds in this compound is most susceptible to activation by a given catalyst. semanticscholar.orgcolab.ws This is achieved by modeling the stability of the reaction intermediates that are formed when each C-H bond is broken. semanticscholar.org

Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting selectivity. arxiv.org These models can identify complex relationships between a molecule's structure and its reactivity that are not immediately obvious from first-principles calculations. arxiv.org For stereoselectivity, computational models analyze the different energy barriers leading to various stereoisomers, with the product distribution being determined by the relative heights of these barriers. rsc.org

Table 2: Hypothetical Regioselectivity Prediction for Electrophilic Addition to this compound

This table illustrates how computational models might rank potential reaction sites based on calculated transition state energies.

| Potential Reaction Site (Atom) | Reaction Intermediate Stability (kcal/mol) | Predicted Major Product | Rationale |

|---|---|---|---|

| α-Carbon (to C=O) | -25.3 | Substitution at α-Carbon | Highest intermediate stability due to resonance effects. |

| β-Carbon (to C=O) | -15.8 | Minor Product | Lower stability of the carbocation intermediate. |

| Isobutyl C-H (tertiary) | -12.1 | Minor Product | Steric hindrance and less stable intermediate. |

Rational Design Principles for Novel Azepan-2-one Scaffolds based on Computational Insights

The insights gained from computational investigations into the structure and reactivity of this compound form the basis for the rational design of new molecules with tailored properties. wiley.com This approach, often called computer-aided drug design (CADD), accelerates the discovery of new therapeutic agents by focusing synthetic efforts on compounds that are predicted to be most promising. wiley.com

By understanding the hydrolysis mechanism, for instance, chemists can design modifications to the azepan-2-one scaffold to either increase or decrease its stability. If the goal is to create a more robust compound, computational models might suggest adding electron-withdrawing groups near the lactam carbonyl to decrease its susceptibility to nucleophilic attack.

Furthermore, computational scaffold hopping can be employed to identify entirely new core structures that mimic the essential features of the original molecule while offering improved properties. nih.gov Starting with the this compound scaffold, algorithms can search virtual chemical libraries for different ring systems or side-chain arrangements that are predicted to have similar or enhanced biological activity. nih.govresearchgate.net These strategies rely on a deep computational understanding of how the molecule's structure relates to its function. rsc.org

Table 3: Computationally-Guided Design Strategies for Novel Azepan-2-one Analogs

This table outlines potential molecular modifications and their predicted outcomes based on rational design principles.

| Design Strategy | Molecular Modification | Predicted Outcome | Computational Tool |

|---|---|---|---|

| Enhance Stability | Introduce fluorine atoms on the isobutyl group | Increased metabolic stability | Quantum Mechanics (QM) |

| Alter Reactivity | Replace α-methylene with a heteroatom (e.g., O, S) | Modified ring strain and hydrolysis rate | DFT Calculations |

| Improve Binding Affinity | Extend the N-alkyl chain with a polar group | Enhanced interaction with a hypothetical target protein | Molecular Docking |

| Scaffold Hopping | Replace azepan-2-one ring with a piperidin-2-one core | Maintain key pharmacophore features with a different chemical backbone | Virtual Screening, Similarity Searching |

Application of 1 3 Methylbutyl Azepan 2 One and Its Derivatives in Organic Synthesis

As Chiral Building Blocks and Synthons in Multi-Step Synthesis

While 1-(3-Methylbutyl)azepan-2-one itself is not chiral, the azepan-2-one (B1668282) scaffold is a foundational element in the asymmetric synthesis of more complex molecules. Chiral building blocks are essential in drug discovery, as biological targets are inherently chiral, and stereochemistry plays a crucial role in drug-receptor interactions. nih.govenamine.net The synthesis of homochiral compounds from non-chiral starting materials often employs chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. nih.gov

Derivatives of azepan-2-one can be synthesized to incorporate chiral centers, transforming them into valuable synthons. These chiral lactams can then be used in multi-step syntheses to construct enantiomerically pure target molecules. The N-substituent, such as the 3-methylbutyl group, can influence the diastereoselectivity of reactions at other positions on the azepane ring, acting as a steric directing group. The development of new synthetic methods, including asymmetric catalysis, has expanded the accessibility of such chiral intermediates for use in creating novel amino acids and amino alcohols, which are key components of many pharmaceuticals. nih.gov

In the Construction of Complex Heterocyclic Systems and Macrocycles

The azepan-2-one moiety is a key structural unit for building larger, more complex molecular architectures, including fused heterocyclic systems and macrocycles. mdpi.com Macrocycles, which are molecules containing a ring of 12 or more atoms, are of significant interest in drug development because they can bind to challenging protein targets often considered "undruggable" by traditional small molecules. nih.govnih.govmdpi.com

The synthesis of macrocycles often involves the cyclization of a linear precursor. N-substituted azepan-2-ones can be incorporated into these linear chains, with the lactam ring either being part of the macrocyclic backbone or appended to it. The 3-methylbutyl group on the nitrogen atom can serve several roles in this context: it enhances solubility in organic solvents used during synthesis and contributes to the final molecule's conformational pre-organization, which is crucial for binding affinity. researchgate.net Various synthetic strategies, including ring-closing metathesis (RCM) and copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), are employed to form the macrocyclic ring, often with the azepan-2-one derivative already in place. researchgate.netmdpi.com

| Synthetic Strategy | Description | Role of N-Substituted Azepan-2-one |

| Ring-Closing Metathesis (RCM) | A powerful reaction that forms a carbon-carbon double bond to close a ring, typically using ruthenium-based catalysts. mdpi.com | The linear precursor contains two terminal alkenes, with the azepan-2-one derivative positioned between them. |

| Amide Bond Formation | Intramolecular reaction between a carboxylic acid and an amine to form a lactam, closing the macrocycle. mdpi.com | Can be used to form the macrocycle itself or to attach the azepan-2-one unit to a pre-formed macrocyclic scaffold. |

| Click Chemistry (CuAAC) | A highly efficient reaction between an azide (B81097) and an alkyne to form a stable triazole linker, which becomes part of the macrocyclic ring. researchgate.net | The azepan-2-one derivative is functionalized with either an azide or an alkyne group for incorporation into the macrocycle. mdpi.com |

As Ligands or Precursors for Ligands in Catalytic Processes

The carbonyl oxygen and the amide nitrogen of the azepan-2-one ring possess lone pairs of electrons, allowing them to act as coordinating atoms for metal centers. This property enables their use as ligands or as precursors for more elaborate ligands in transition metal catalysis. A ligand's structure dictates the catalytic activity and selectivity of the metal complex it forms.

The N-substituent plays a pivotal role in modulating the electronic and steric environment around the metal center. The bulky 3-methylbutyl group can create a specific steric pocket, influencing which substrates can access the catalytic site and thereby controlling the selectivity of the reaction. Furthermore, by modifying the azepan-2-one scaffold to create multidentate ligands (molecules that can bind to a metal through multiple atoms), more stable and specialized catalysts can be developed. These complexes can be "redox non-innocent," meaning the ligand can actively participate in the catalytic cycle's redox processes, opening up unique reaction pathways. mdpi.com

Role in the Synthesis of Precursor Molecules for Pharmacologically Active Compounds

The caprolactam scaffold is present in several pharmaceutical drugs. wikipedia.org N-substituted derivatives, including those with a 3-methylbutyl group, are explored extensively in medicinal chemistry as precursors to new therapeutic agents. researchgate.netnih.gov A series of 3-amino-2-methyl-1-phenylpropanones, which include derivatives with a perhydroazepin-1-yl (azepan-2-one) moiety, have demonstrated potent hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels. nih.gov Specifically, the compound 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone showed significant efficacy in these studies. nih.gov The synthesis of such molecules often involves reacting a suitable precursor with the N-substituted azepan-2-one.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a molecule's structure to optimize its biological activity and pharmacokinetic properties. The azepan-2-one ring serves as a robust scaffold that can be readily functionalized. Introducing diverse substituents at the nitrogen position, such as the 3-methylbutyl group, allows medicinal chemists to probe interactions with target proteins and refine properties like potency and metabolic stability. rsc.org

This process is often part of a "scaffold hopping" strategy, where known active scaffolds are replaced with bioisosteric alternatives to discover novel chemotypes with improved properties or a more favorable intellectual property position. nih.govnih.gov The azepan-2-one core, with its defined three-dimensional shape, can mimic the spatial arrangement of functional groups in other cyclic or acyclic structures, making it a valuable alternative scaffold for SAR exploration. nih.gov

| SAR Modification Strategy | Rationale | Example Application |

| Varying N-Alkyl Substituent | To probe hydrophobic pockets in the target's binding site and modulate lipophilicity, affecting absorption and distribution. | Replacing a small N-methyl group with a larger N-(3-methylbutyl) group to enhance binding affinity. |

| Scaffold Hopping | To discover novel chemical series with improved drug-like properties or to circumvent existing patents. nih.govnih.gov | Replacing a piperidine (B6355638) core in a known inhibitor with an azepan-2-one scaffold. nih.gov |

| Ring Functionalization | To introduce new vectors for hydrogen bonding or other interactions, or to block sites of metabolism. | Adding hydroxyl or amino groups to the azepane ring of the N-substituted lactam. |

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a single methyl group to a lead compound can profoundly enhance its potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net The 3-methylbutyl substituent on this compound contains two such methyl groups.

The strategic placement of these methyl groups can have several positive impacts:

Conformational Restriction: The steric bulk of the methyl groups can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to its target. nih.gov

Enhanced Binding Affinity: The methyl groups can engage in favorable hydrophobic or van der Waals interactions within a protein's binding pocket. nih.gov

Blocking Metabolic Lability: A methyl group can be placed at a site on the molecule that is susceptible to metabolic breakdown (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life in the body.

Understanding and predicting the impact of such methylation is a key aspect of rational drug design, and the 3-methylbutyl group provides a classic example of how alkyl substituents are used to optimize the properties of a pharmacologically active scaffold. nih.govresearchgate.net

Future Research Directions in 1 3 Methylbutyl Azepan 2 One Chemistry

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1-(3-Methylbutyl)azepan-2-one is largely inferred from the known chemistry of other N-substituted caprolactams. arkat-usa.orgresearchgate.net Future research should aim to systematically investigate its specific reactivity patterns. A key area of interest is the reactivity of the carbonyl group within the seven-membered lactam ring. While the amide bond is generally stable, its reactivity can be modulated by the N-substituent. The bulky 3-methylbutyl group may exert steric or electronic effects that influence the susceptibility of the carbonyl carbon to nucleophilic attack.

Another avenue for exploration is the chemistry of the α-protons to the carbonyl group. Deprotonation at this position could generate a nucleophilic enolate, which could then participate in various carbon-carbon bond-forming reactions. The conditions required for such reactions and the stereochemical outcomes would be valuable areas of study. Additionally, the reactivity of the N-substituent itself, the 3-methylbutyl group, should not be overlooked. While generally considered unreactive, opportunities for selective functionalization, such as late-stage C-H activation, could provide access to a wider range of derivatives with potentially interesting properties.

| Potential Reaction Type | Reactant | Expected Product | Research Focus |

| Nucleophilic Acyl Substitution | Strong Nucleophiles (e.g., Grignard reagents) | Ring-opened amino ketones | Understanding the influence of the N-substituent on ring stability and reactivity. |

| α-Functionalization | Strong Bases (e.g., LDA) followed by Electrophiles | α-Substituted lactams | Investigating the regioselectivity and stereoselectivity of enolate formation and subsequent reactions. |

| C-H Activation of N-substituent | Transition Metal Catalysts | Functionalized N-substituent | Exploring selective functionalization of the alkyl chain to create more complex derivatives. |

| Reduction | Reducing Agents (e.g., LiAlH4) | 1-(3-Methylbutyl)azepane | Studying the complete reduction of the lactam to the corresponding cyclic amine. |

Development of Greener Synthetic Routes

The traditional synthesis of N-substituted lactams often involves the use of hazardous reagents and solvents. Future research should prioritize the development of more environmentally friendly synthetic methods for this compound. chemistryjournals.net This could involve the use of greener solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize waste. chemistryjournals.net

One promising approach is the direct N-alkylation of caprolactam with a 3-methylbutyl halide or a corresponding alcohol. The use of solid-supported catalysts or phase-transfer catalysis could enhance the efficiency and sustainability of this reaction. Another green strategy would be to explore enzymatic catalysis. Lipases or other hydrolases could potentially be engineered to catalyze the amidation of a precursor ester with 3-methylbutylamine, or the direct N-alkylation of caprolactam under mild conditions.

| Green Synthesis Strategy | Key Principles | Potential Advantages |

| Catalytic N-Alkylation | Use of reusable catalysts, high atom economy. | Reduced waste, lower energy consumption, easier product purification. |

| Biocatalysis | Use of enzymes, mild reaction conditions, high selectivity. | High enantioselectivity, biodegradability of catalysts, reduced use of toxic reagents. |

| Use of Greener Solvents | Replacement of volatile organic compounds with water, ionic liquids, or supercritical fluids. chemistryjournals.net | Reduced environmental pollution, improved safety. chemistryjournals.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased reaction rates, higher yields, reduced energy consumption. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgresearchgate.netnih.gov The integration of the synthesis of this compound into a continuous flow process could enable its efficient and scalable production. syrris.comacs.org This would be particularly beneficial for optimizing reaction conditions and for the rapid generation of a library of related derivatives for screening purposes. syrris.com

An automated synthesis platform could be developed where the starting materials, caprolactam and a suitable 3-methylbutylating agent, are continuously fed into a microreactor. researchgate.net The reaction conditions, such as temperature, pressure, and residence time, could be precisely controlled to maximize the yield and purity of the product. nih.gov Downstream processing, including purification and analysis, could also be integrated into the flow system, creating a fully automated "synthesis-to-stock" platform. acs.org

Advanced Materials Science Applications Derived from its Polymeric Forms

Caprolactam is the monomer for the production of Nylon-6, a widely used polyamide. nih.gov The introduction of the 3-methylbutyl substituent on the nitrogen atom would significantly alter the properties of the resulting polymer, poly(this compound). The bulky alkyl group would disrupt the regular hydrogen bonding that is characteristic of Nylon-6, leading to a more amorphous and potentially more flexible material. mdpi.com

Future research should focus on the synthesis and characterization of this novel polymer. The ring-opening polymerization of this compound could be investigated using various catalytic systems. The resulting polymer's thermal properties, mechanical strength, and solubility could be compared to those of traditional polyamides. Potential applications for such a material could include specialty plastics, coatings, and additives to modify the properties of other polymers. The biodegradability of this polymer would also be an important area of investigation, as the presence of the alkyl substituent might influence its susceptibility to microbial degradation. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org

| Property | Expected Change Compared to Nylon-6 | Potential Application |

| Crystallinity | Lower | Flexible films, coatings |

| Melting Point | Lower | Melt processing at lower temperatures |

| Solubility | Increased in organic solvents | Solution-based processing, specialty adhesives |

| Mechanical Strength | Potentially lower tensile strength, higher elasticity | Elastomers, toughening agent for other plastics |

Contribution to the Understanding of Structure-Function Relationships in Related Chemical Spaces

The systematic study of this compound and its derivatives can contribute to a broader understanding of structure-function relationships in the chemical space of N-substituted lactams. researchgate.net By correlating the structural features of these molecules with their physical, chemical, and biological properties, it may be possible to develop predictive models for the design of new molecules with desired characteristics.

For instance, the influence of the size and shape of the N-alkyl substituent on the conformation of the seven-membered ring could be investigated using computational modeling and experimental techniques such as NMR spectroscopy. These conformational preferences could then be related to the reactivity of the lactam or the properties of its corresponding polymer. Furthermore, if this class of compounds is found to have any biological activity, understanding the structure-activity relationship (SAR) would be crucial for the development of more potent and selective analogues. researchgate.net

Q & A

What are the established synthetic pathways for 1-(3-Methylbutyl)azepan-2-one, and what intermediates are critical for its formation?

Basic Research Question

this compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting azepan-2-one derivatives with 3-methylbutyl halides or alcohols under basic conditions. Key intermediates include:

- 3-Methylbutylamine derivatives : Used to introduce the alkyl chain via alkylation.

- Azepan-2-one precursors : Prepared through cyclization of ε-caprolactam analogs or oxidation of substituted azepanes.

Purification often employs column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) to isolate the product .

How is the molecular structure of this compound confirmed using analytical techniques?

Basic Research Question

Structural confirmation relies on:

- X-ray crystallography : Determines bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.17 Å, b = 10.07 Å, c = 10.61 Å) are reported for related azepan-2-one derivatives .

- Spectroscopy :

What factors influence the regioselectivity and yield in the synthesis of this compound derivatives?

Advanced Research Question

Critical parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, improving alkylation efficiency .

- Catalysts : Copper(I) catalysts (e.g., CuI) facilitate click chemistry for triazole-containing analogs .

- Temperature : Elevated temperatures (60–80°C) accelerate cyclization but may promote side reactions like oxidation.

For example, a 89% yield was achieved for a triazole-azepan-2-one derivative using chlorobenzene at 70°C .

How can researchers address discrepancies between computational predictions and experimental data in the characterization of azepan-2-one derivatives?

Advanced Research Question

Discrepancies often arise from:

- Crystal packing effects : Computational models (e.g., DFT) may not account for intermolecular forces, leading to deviations in bond angles. Experimental validation via X-ray diffraction is critical .

- Tautomerism : Azepan-2-one derivatives may exhibit keto-enol tautomerism, altering spectroscopic profiles. Dynamic NMR or pH-dependent studies resolve such ambiguities .

What methodologies are employed to investigate the biological activity of this compound, and what are the implications of its molecular interactions?

Advanced Research Question

Biological studies focus on:

- In vitro assays :

- Molecular docking : Predicts binding modes with targets (e.g., cyclooxygenase-2) using software like AutoDock.

For example, related azepan-2-one derivatives exhibit π–π interactions (centroid distance ~3.7 Å) with aromatic residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.